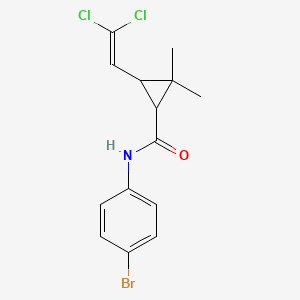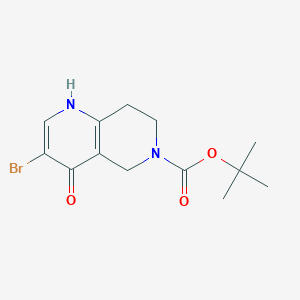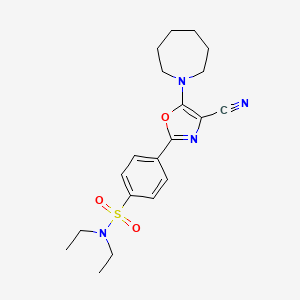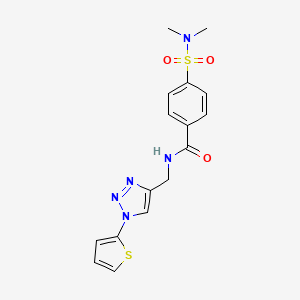![molecular formula C19H16N6O2S B2414830 3-(4-methylbenzyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 896678-18-5](/img/structure/B2414830.png)
3-(4-methylbenzyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methylbenzyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C19H16N6O2S and its molecular weight is 392.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optical Sensing and Biological Applications
Pyrimidine derivatives, including compounds like 3-(4-methylbenzyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine, are noted for their significant role in organic chemistry and medicinal applications. They are often used as recognition units in the synthesis of optical sensors due to their ability to form both coordination and hydrogen bonds. This makes them excellent candidates for use as exquisite sensing materials. Additionally, these compounds possess a range of biological and medicinal applications, further underscoring their importance in scientific research (Jindal & Kaur, 2021).
Antibacterial Activity
The triazole and triazolo-pyrimidine scaffolds are potent inhibitors of various bacterial enzymes and are known for their broad-spectrum antibacterial activity. They have been used to develop hybrids that exhibit dual or multiple antibacterial mechanisms of action. Specifically, 1,2,3-triazole- and 1,2,4-triazole-containing hybrids have shown promising results against drug-resistant bacterial strains, including Staphylococcus aureus. Their role in inhibiting critical bacterial enzymes such as DNA gyrase and topoisomerase IV highlights their potential in combating resistant bacterial infections (Li & Zhang, 2021).
Reactivity of Triazole Derivatives
1,2,4-Triazole-3-thione derivatives have displayed significant antioxidant and antiradical activities. These compounds are comparable to biogenic amino acids like cysteine and are valuable in mitigating the adverse effects of high radiation doses in patients. The synthesis and pharmacological activities of these derivatives have opened new possibilities in the pharmaceutical sector, indicating their potential in therapeutic applications (Kaplaushenko, 2019).
Anti-inflammatory Activities
Pyrimidine derivatives have exhibited a wide range of pharmacological effects, including anti-inflammatory properties. Their ability to inhibit vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α makes them suitable candidates for anti-inflammatory drugs. The synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of these compounds have been extensively studied, providing insights for the development of new pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).
Mechanism of Action
Target of Action
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been evaluated for their inhibitory effects on certain proteins, such as lsd1 .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that related [1,2,3]triazolo[4,5-d]pyrimidine derivatives have shown anti-gastric cancer effects . These compounds likely interact with their targets, leading to changes that inhibit the function of the target proteins .
Biochemical Pathways
Related compounds have been associated with anti-proliferative effects, suggesting they may influence cell growth and division pathways .
Properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-7-[(4-nitrophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S/c1-13-2-4-14(5-3-13)10-24-18-17(22-23-24)19(21-12-20-18)28-11-15-6-8-16(9-7-15)25(26)27/h2-9,12H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUENIXWGLRCZJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC4=CC=C(C=C4)[N+](=O)[O-])N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B2414748.png)
![3-(2-chlorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2414749.png)



![7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2414758.png)
![3-{2-[(Methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2414760.png)

![(2Z)-6-[(2-methylprop-2-en-1-yl)oxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B2414764.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2414766.png)

![Methyl 2-amino-2-[3-(2,3-dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2414768.png)

